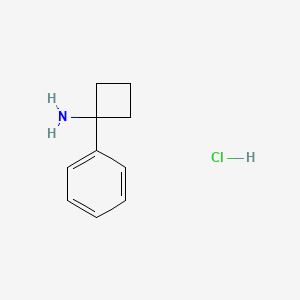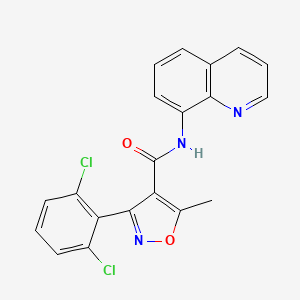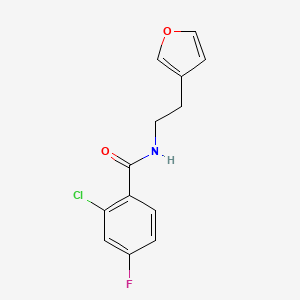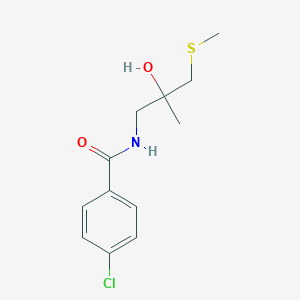![molecular formula C16H23N5O3S B2505811 2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine CAS No. 2380034-05-7](/img/structure/B2505811.png)
2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the signaling pathways of B-cells and other immune cells.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, TAK-659 has shown promising results as a therapeutic agent for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also been studied for its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Mechanism of Action
TAK-659 is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the signaling pathways of B-cells and other immune cells. BTK is involved in the activation of various downstream signaling pathways that lead to the proliferation and survival of B-cells. By inhibiting BTK, TAK-659 can effectively block the proliferation and survival of B-cells, leading to the selective killing of cancerous B-cells and the suppression of autoimmune responses.
Biochemical and physiological effects:
TAK-659 has been shown to exhibit potent anti-tumor activity in preclinical models of CLL and NHL. TAK-659 has also been shown to suppress the production of autoantibodies in preclinical models of autoimmune diseases. In addition, TAK-659 has been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments, including its high potency and selectivity for BTK, its favorable safety profile, and its commercial availability. However, TAK-659 also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the research and development of TAK-659. One direction is to further optimize the synthesis method of TAK-659 to reduce its cost and increase its yield. Another direction is to study the pharmacokinetics and pharmacodynamics of TAK-659 in humans to determine its optimal dosing regimen and potential drug-drug interactions. Additionally, TAK-659 could be studied in combination with other therapeutic agents to enhance its anti-tumor and immunomodulatory effects. Finally, TAK-659 could be studied in additional preclinical models of autoimmune diseases to determine its potential applications in these conditions.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the preparation of 1-(1,3,5-trimethylpyrazol-4-yl)piperidine, which is then reacted with 4-(chloromethyl)benzenesulfonyl chloride to obtain 1-(1,3,5-trimethylpyrazol-4-yl)-4-[(4-chloromethylphenyl)sulfonyl]piperidine. This intermediate is then reacted with 2-(methoxymethyl)pyrimidine-5-carbaldehyde to obtain the final product, 2-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine. The synthesis of TAK-659 has been optimized for large-scale production, and the compound is now commercially available for research purposes.
properties
IUPAC Name |
2-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-12-15(13(2)20(3)19-12)25(22,23)21-9-5-14(6-10-21)11-24-16-17-7-4-8-18-16/h4,7-8,14H,5-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJKUBAHUGIVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B2505731.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505732.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2505733.png)
![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2505735.png)
![N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2505736.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2505738.png)




![1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2505745.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
